molecular formula C11H11ClO3 B15254267 Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate

Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate

Cat. No.: B15254267
M. Wt: 226.65 g/mol
InChI Key: KWMQSPQCPXCPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate can be synthesized through various methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylacetone to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of oxidizing agents, are optimized to achieve the best results .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C11H11ClO3/c1-10(8-6-4-3-5-7-8)11(12,15-10)9(13)14-2/h3-7H,1-2H3

InChI Key

KWMQSPQCPXCPFD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C(=O)OC)Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.